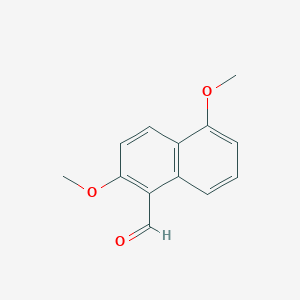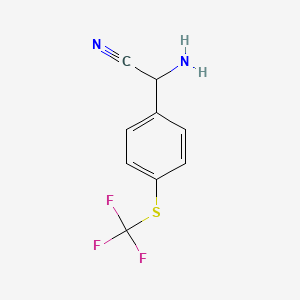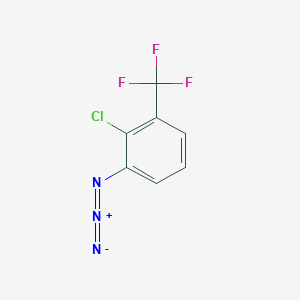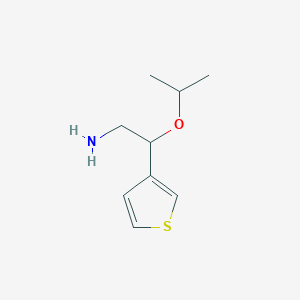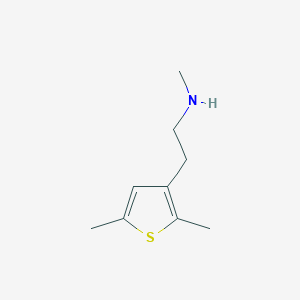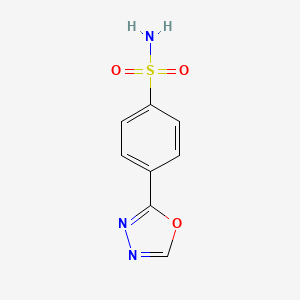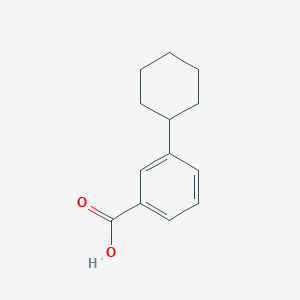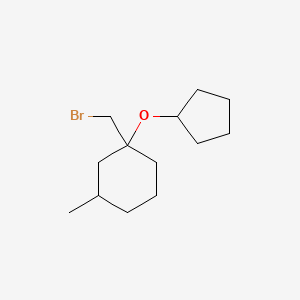
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a cyclopentyloxy group, and a methyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can be achieved through several steps:
Formation of the cyclopentyloxy group: This can be done by reacting cyclopentanol with a suitable halogenating agent such as thionyl chloride to form cyclopentyl chloride.
Attachment to the cyclohexane ring: The cyclopentyl chloride can then be reacted with 3-methylcyclohexanol in the presence of a base to form 1-(cyclopentyloxy)-3-methylcyclohexane.
Introduction of the bromomethyl group: Finally, the bromomethyl group can be introduced by reacting the compound with bromomethane in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can undergo several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a building block in drug discovery.
Medicine: Could be explored for its potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane would depend on its specific application
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the cyclopentyloxy group, making it less complex.
1-(Chloromethyl)-1-(cyclopentyloxy)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Contains a cyclohexyloxy group instead of cyclopentyloxy.
Uniqueness
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is unique due to the presence of both a bromomethyl and a cyclopentyloxy group on the same cyclohexane ring, which can impart distinct reactivity and properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H23BrO |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-cyclopentyloxy-3-methylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-11-5-4-8-13(9-11,10-14)15-12-6-2-3-7-12/h11-12H,2-10H2,1H3 |
Clave InChI |
BGENQGJSXSOBQK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CBr)OC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


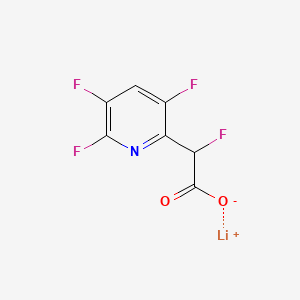
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
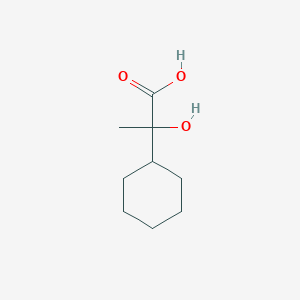

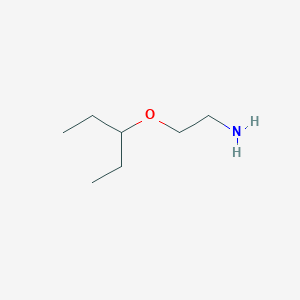
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
